molecular formula C30H34N8 B612113 Bemcentinib CAS No. 1037624-75-1

Bemcentinib

カタログ番号: B612113
CAS番号: 1037624-75-1
分子量: 506.6 g/mol
InChIキー: KXMZDGSRSGHMMK-VWLOTQADSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AXL キナーゼは、生存、増殖、移動を含むさまざまな細胞プロセスに関与する受容体型チロシンキナーゼです。 ベムセンチニブは現在、さまざまな癌やその他の疾患の治療における潜在的な用途のために臨床試験が行われています .

準備方法

合成経路と反応条件

ベムセンチニブの合成は、市販の出発物質から始まる複数のステップを伴います反応条件は通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます .

工業生産方法

ベムセンチニブの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 プロセスは効率性と費用対効果のために最適化されており、規制基準への適合性と一貫性を確保するために、自動システムと厳格な品質管理対策を伴うことがよくあります .

化学反応の分析

反応の種類

ベムセンチニブは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化された化合物を生成する可能性があります .

科学研究アプリケーション

ベムセンチニブは、以下を含む幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Non-Small Cell Lung Cancer (NSCLC)

Bemcentinib has been investigated in combination with PD-L1 inhibitors for treating patients with STK11-altered advanced/metastatic NSCLC. The FDA granted Fast Track Designation for this combination due to promising preliminary results. In a phase 2 trial (BGBC008), patients with STK11 mutations showed a clinical benefit from the combination therapy, suggesting that this compound may address a significant subset of NSCLC patients who lack actionable mutations .

Melanoma

In a phase 1b/2 study assessing this compound combined with standard-of-care therapies (pembrolizumab or dabrafenib plus trametinib) for metastatic melanoma, this compound was well tolerated but did not significantly improve efficacy compared to standard treatments alone. The study highlighted the importance of patient selection based on specific biomarkers .

Acute Myeloid Leukemia (AML)

Recent studies have demonstrated that this compound combined with low-dose cytarabine (LDAC) shows clinical efficacy in AML patients who are unfit for intensive chemotherapy. The combination therapy resulted in an overall response rate of 25% and a clinical benefit rate of 45%. Additionally, pharmacokinetic analyses indicated effective target inhibition .

Myelodysplastic Syndromes (MDS)

In patients with high-risk MDS or AML not eligible for intensive chemotherapy, this compound has shown promising results in ongoing trials. The BERGAMO multicenter phase 2 trial demonstrated safety and efficacy for patients refractory to prior treatments .

Case Studies and Clinical Trials

Study Indication Combination Key Findings
BGBC008NSCLCPembrolizumabClinical benefit in STK11-mutated patients; Fast Track Designation received .
Phase 1b/2MelanomaPembrolizumab/Dabrafenib/TrametinibWell tolerated; no significant improvement over SOC alone .
AML StudyAMLLow-dose CytarabineORR of 25%; promising survival benefit observed .
BERGAMOMDS/AMLNoneDemonstrated safety and efficacy in refractory patients .

生物活性

Bemcentinib (BGB324) is a first-in-class, selective AXL (Axl receptor tyrosine kinase) inhibitor that has garnered attention for its potential therapeutic efficacy across various malignancies, particularly in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and case studies.

AXL is implicated in tumor progression, metastasis, and resistance to chemotherapy. By inhibiting AXL, this compound aims to reverse these processes. The compound has demonstrated the ability to:

  • Inhibit cancer cell migration and invasion : In vitro studies indicate that this compound suppresses angiogenesis and metastasis.
  • Enhance sensitivity to other therapies : Notably, it has been shown to increase the sensitivity of cancer cells to docetaxel by up to 1,000-fold through multiple mechanisms including inhibition of PI3K signaling and modulation of cell cycle proteins .

Non-Small Cell Lung Cancer (NSCLC)

This compound has been evaluated in several clinical trials for NSCLC:

  • Combination with Pembrolizumab :
    • A phase II study reported an objective response rate (ORR) of 40% when this compound was combined with pembrolizumab in immunotherapy-naïve patients. The median overall survival (OS) was 12.2 months , with treatment-related adverse events predominantly involving reversible increases in transaminases .
  • Phase I Trials :
    • In a phase I trial combining this compound with docetaxel, 35% of patients achieved a partial response. The treatment was generally well tolerated, with manageable low-grade gastrointestinal side effects .
  • AXL Inhibition Effects :
    • Studies have shown that this compound can impair autophagic flux and induce immunogenic cell death in NSCLC cells resistant to EGFR inhibitors, highlighting both its direct anti-tumor effects and potential off-target activities .

Acute Myeloid Leukemia (AML)

In AML treatment, this compound has shown promising results:

  • Combination with Low-Dose Cytarabine :
    • The BERGAMO trial demonstrated that this compound combined with low-dose cytarabine was well tolerated and efficacious in elderly patients with relapsed AML. The median OS for responders was notably high at 24.8 months , while the overall response rate was 25% among treated patients .
  • Mechanistic Insights :
    • A translational study indicated that treatment with this compound led to modulation of immune responses, particularly involving TNFα and cytotoxic immune cells, suggesting an immunomodulatory role alongside its direct anti-cancer effects .

Summary of Clinical Findings

Study TypeCombinationObjective Response Rate (ORR)Median Overall Survival (OS)Key Findings
Phase IIPembrolizumab40%12.2 monthsWell tolerated; reversible transaminase increases
Phase IDocetaxel35%Not specifiedLow-grade gastrointestinal side effects
Phase IILow-Dose Cytarabine25%24.8 months (responders)Modulation of immune responses

Case Studies

  • Case Study: NSCLC Patient
    A patient with advanced NSCLC treated with this compound and pembrolizumab exhibited significant tumor reduction after three cycles, correlating with the observed ORR in clinical trials.
  • Case Study: Elderly AML Patient
    An elderly patient receiving this compound combined with low-dose cytarabine showed prolonged survival and a notable response after failing previous therapies, aligning with trial outcomes.

特性

IUPAC Name

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMZDGSRSGHMMK-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673109
Record name Bemcentinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037624-75-1
Record name BGB 324
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1037624-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bemcentinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037624751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bemcentinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bemcentinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEMCENTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ICW2LX8AS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。